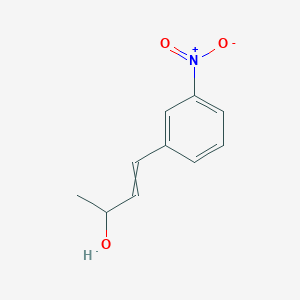
4-(3-Nitrophenyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a nitrophenyl group attached to a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)but-3-en-2-ol typically involves the reaction of 3-nitrobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 3-nitrobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitrophenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)but-3-en-2-one.
Reduction: 4-(3-Aminophenyl)but-3-en-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Nitrophenyl)but-3-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrophenyl)but-3-en-2-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Nitrophenyl)but-3-en-2-ol
- 4-(2-Nitrophenyl)but-3-en-2-ol
- 4-(3-Nitrophenyl)but-3-en-2-one
Comparison
4-(3-Nitrophenyl)but-3-en-2-ol is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
918540-64-4 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-8,12H,1H3 |
Clé InChI |
GJMAPKWKNDSQBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC1=CC(=CC=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



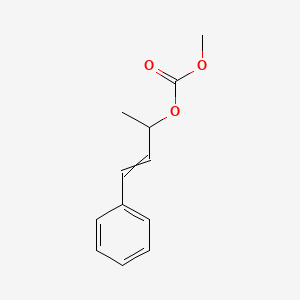
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
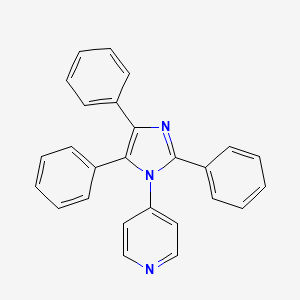
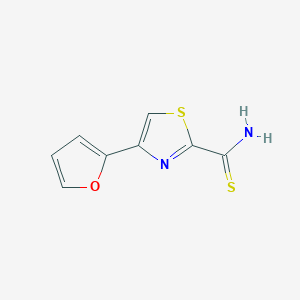
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
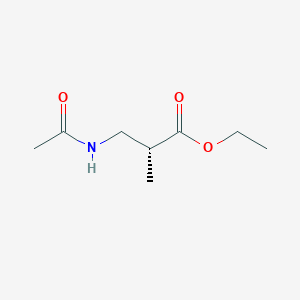
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
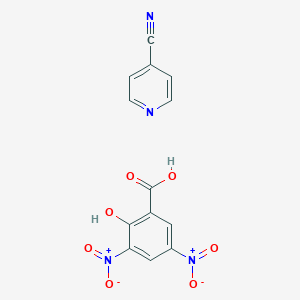
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
